2-Oxobutyl acetate

Physicochemical Property Differentiation Isomer Separation Distillation Purification

2-Oxobutyl acetate (CAS 1575-57-1; syn. 1-acetoxy-2-butanone, 1-hydroxy-2-butanone acetate) is a C₆H₁₀O₃ ester with molecular weight 130.14 g·mol⁻¹, classified as an alpha-acyloxy ketone—a ketone bearing an acyloxy substituent at the alpha-carbon.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 1575-57-1
Cat. No. B072988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxobutyl acetate
CAS1575-57-1
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCCC(=O)COC(=O)C
InChIInChI=1S/C6H10O3/c1-3-6(8)4-9-5(2)7/h3-4H2,1-2H3
InChIKeyLHGWJCBYBIICPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxobutyl Acetate (CAS 1575-57-1): Chemical Identity, Structural Class, and Procurement-Relevant Physicochemical Profile


2-Oxobutyl acetate (CAS 1575-57-1; syn. 1-acetoxy-2-butanone, 1-hydroxy-2-butanone acetate) is a C₆H₁₀O₃ ester with molecular weight 130.14 g·mol⁻¹, classified as an alpha-acyloxy ketone—a ketone bearing an acyloxy substituent at the alpha-carbon [1]. Its structure integrates an acetyl ester moiety directly adjacent to an ethyl ketone carbonyl (SMILES: CCC(=O)COC(=O)C), conferring dual ester/ketone reactivity absent from simple alkyl acetates [2]. Predicted physicochemical properties include a boiling point of 171.0 °C at 760 mmHg, logP (XLogP3) of 0.3, and estimated water solubility of ~5.1 × 10⁴ mg·L⁻¹ at 25 °C, indicating moderate hydrophilicity relative to non-ketone acetates .

Why 2-Oxobutyl Acetate Cannot Be Replaced by Generic Alkyl Acetates or Its Regioisomer 3-Oxobutyl Acetate in Critical Applications


The alpha-acyloxy ketone architecture of 2-oxobutyl acetate creates a unique electronic and steric environment that is absent in both simple alkyl acetates (e.g., n-butyl acetate) and its regioisomer 3-oxobutyl acetate (CAS 10150-87-5). The alpha-positioned acetoxy group experiences electron withdrawal from the adjacent ketone carbonyl, activating the ester toward nucleophilic attack and enabling chemoselective transformations—hydrolysis to 2-butanone, reduction to 2-hydroxybutyl acetate, or participation in heterocycle synthesis—that cannot be replicated by 3-oxobutyl acetate, which yields 4-hydroxy-2-butanone upon hydrolysis . Furthermore, 2-oxobutyl acetate carries an explicit industrial safety restriction: The Good Scents Company recommends it is not for fragrance use and not for flavor use, a categorical exclusion that distinguishes it from flavor/fragrance-grade butyl acetate esters and mandates separate procurement, handling, and regulatory documentation [1].

Product-Specific Quantitative Differentiation Evidence for 2-Oxobutyl Acetate (CAS 1575-57-1) Against Closest Analogs


Boiling Point Differential of ~14 °C at Atmospheric Pressure Enables Distillation-Based Separation from 3-Oxobutyl Acetate Regioisomer

2-Oxobutyl acetate exhibits a predicted atmospheric boiling point of 171.0 °C, which is 13.9 °C lower than its regioisomer 3-oxobutyl acetate (184.9 °C) . Under reduced pressure, experimental data corroborate this trend: 2-oxobutyl acetate distills at 56–58 °C / 2 mmHg [1], whereas 3-oxobutyl acetate (as 4-acetoxy-2-butanone) distills at 93–95 °C / 20 mmHg . This ~14 °C gap at atmospheric pressure is practically significant for fractional distillation in both laboratory purification and industrial-scale separation, enabling procurement of isomerically enriched material when synthetic routes generate mixed regioisomeric products (such as the OH-radical oxidation of n-butyl acetate, where both isomers are co-produced at approximately equal yields).

Physicochemical Property Differentiation Isomer Separation Distillation Purification

Co-Formation at Equal Yield (15 ± 5%) with 3-Oxobutyl Acetate in Gas-Phase Atmospheric Oxidation of n-Butyl Acetate

In a direct head-to-head product study, Veillerot et al. (1996) examined the gas-phase reaction of n-butyl acetate with hydroxyl radicals in an environmental smog chamber at 298 K and atmospheric pressure under simulated tropospheric conditions. Two primary reaction products were identified and quantified: 2-oxobutyl acetate (CH₃-CO-O-CH₂-CO-CH₂-CH₃) and 3-oxobutyl acetate (CH₃-CO-O-CH₂-CH₂-CO-CH₃), each accounting for (15 ± 5)% of the overall OH reaction flux [1]. The equal partitioning demonstrates that the two regioisomers are formed via parallel mechanistic pathways from the same precursor, with neither isomer kinetically favored. This experimental co-formation is the only published study directly quantifying both regioisomers simultaneously under identical conditions, making it the definitive reference for their comparative atmospheric chemistry.

Atmospheric Chemistry Volatile Organic Compound Oxidation Environmental Fate

Aqueous Base-Catalyzed Hydrolysis Half-Life of 4.0 Days at pH 8 and Product Differentiation from 3-Oxobutyl Acetate

The EPI Suite HYDROWIN v1.67 model estimates that 2-oxobutyl acetate undergoes base-catalyzed ester hydrolysis with a total rate constant Kb = 1.998 L·mol⁻¹·s⁻¹ for pH > 8 at 25 °C, corresponding to a hydrolysis half-life of 4.0 days at pH 8 and 40.2 days at pH 7 . Critically, hydrolysis of 2-oxobutyl acetate yields 2-butanone (methyl ethyl ketone) and acetic acid, whereas its regioisomer 3-oxobutyl acetate yields 4-hydroxy-2-butanone and acetic acid—a divergent product profile arising from the position of the ketone relative to the ester linkage . This product divergence is not a matter of rate difference but of chemical identity: the two isomers generate functionally distinct downstream species (a volatile industrial ketone versus a bifunctional hydroxy-ketone), making them non-interchangeable in any application where the hydrolytic fate matters.

Hydrolytic Stability Environmental Persistence Synthetic Intermediate Handling

Thermal Stability to 300 °C Without Toxic Off-Gassing: A Safety and Process Distinction

According to CymitQuimica's product specification for 1-hydroxy-2-butanone acetate (2-oxobutyl acetate), the compound is thermally stable at temperatures up to 300 °C and does not release toxic gases such as hydrogen chloride or carbon monoxide upon heating . This thermal stability threshold of 300 °C is explicitly higher than typical ester pyrolysis temperatures (common alkyl acetates undergo thermal elimination at ≥200 °C) and contrasts with chlorinated ester analogs that evolve HCl upon thermal degradation. While no direct head-to-head TGA/MS comparator data for 3-oxobutyl acetate are available, this vendor-specified stability ceiling provides a process-relevant boundary condition for high-temperature reactions, distillations, and thermal safety assessments that is not routinely documented for non-commercial analogs.

Thermal Processing Safety High-Temperature Synthesis Industrial Hygiene

Distinct Atmospheric Oxidation Half-Life of 4.5 Days (OH Radical) and Ready Biodegradability Profile

The EPI Suite AopWin v1.92 model estimates an overall OH radical reaction rate constant of 2.3939 × 10⁻¹² cm³·molecule⁻¹·s⁻¹ for 2-oxobutyl acetate at 25 °C, yielding an atmospheric half-life of 4.47 days (assuming 12-hr daylight, 1.5 × 10⁶ OH radicals·cm⁻³) . This places the compound in the moderately reactive category for tropospheric VOCs—more persistent than n-butyl acetate (which reacts faster via alkoxy radical pathways and has multiple degradation channels) but less persistent than fully halogenated analogs. Additionally, BIOWIN modeling predicts ready biodegradability (Biowin2 non-linear model score: 0.9917; Biowin6 MITI non-linear: 0.9501; ready biodegradability prediction: YES), with a primary biodegradation half-life estimated at 3.87 days (Biowin4) . These modeled parameters provide quantitative differentiation for environmental fate assessments where 3-oxobutyl acetate data are absent.

Environmental Persistence Atmospheric Lifetime Biodegradation Screening

Evidence-Backed Research and Industrial Application Scenarios for 2-Oxobutyl Acetate (CAS 1575-57-1)


Authentic Analytical Reference Standard for VOC Atmospheric Oxidation Product Identification

Based on the Veillerot et al. (1996) finding that 2-oxobutyl acetate and its regioisomer 3-oxobutyl acetate are co-produced at (15 ± 5)% each from the OH-radical oxidation of n-butyl acetate [1], atmospheric chemistry laboratories require pure 2-oxobutyl acetate as an authentic standard for GC-MS or PTR-MS product identification in smog chamber studies and ambient air monitoring. The equal yields but distinct chromatographic retention (driven by the 14 °C boiling point difference between the two isomers) mean both authentic standards are independently necessary for accurate peak assignment. 2-Oxobutyl acetate is the only commercially available standard for the alpha-acyloxy regioisomer in this degradation pathway.

Latent 2-Butanone Synthon in Multi-Step Organic Synthesis Requiring Chemoselective Ketone Protection

The alpha-acyloxy ketone structure of 2-oxobutyl acetate enables its use as a protected 2-butanone equivalent in synthetic sequences where the ketone must be masked during upstream transformations and liberated under controlled hydrolysis conditions. The predicted base-catalyzed hydrolysis half-life of 4.0 days at pH 8 provides a defined deprotection window for synthetic planning . Critically, only the 2-oxobutyl regioisomer yields 2-butanone upon hydrolysis; 3-oxobutyl acetate would instead produce 4-hydroxy-2-butanone, a functionally distinct species that would alter the synthetic outcome. The patent literature (US 3,965,157) specifically establishes 1-acetoxy-2-butanone as a preparatively accessible intermediate via dithiane acylation–hydrolysis methodology [2].

High-Temperature Heterocycle Synthesis with Documented Thermal Safety Boundaries to 300 °C

For industrial process chemists exploring 2-oxobutyl acetate as a building block for isoxazole or oxazole heterocycle synthesis (via condensation with amidoximes or cyanamide derivatives, as described in the broader alpha-acyloxy ketone literature), the vendor-documented thermal stability up to 300 °C without toxic gas evolution (no HCl, no CO) provides a quantifiable safety margin for scale-up . This contrasts with chlorinated ketone ester alternatives that may evolve corrosive HCl at elevated temperatures, requiring costly scrubbing infrastructure. The 300 °C ceiling specifically informs reactor design temperature limits and emergency relief system specifications.

Non-Flavor/Non-Fragrance Intermediate for Pharmaceutical Research Requiring Regulatory Segregation

The explicit TGSC recommendation that 2-oxobutyl acetate is not for fragrance use and not for flavor use [3] establishes a clear procurement boundary: laboratories and manufacturing facilities operating under food-grade GMP or flavor/FEMA regulatory frameworks must segregate this compound from flavor/fragrance-grade butyl acetates and ketone esters. This regulatory status is a critical differentiator from n-butyl acetate (FEMA 2174, widely used in food flavorings) and positions 2-oxobutyl acetate specifically within pharmaceutical intermediate, agrochemical precursor, and research-only procurement categories, simplifying compliance documentation and storage zoning.

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